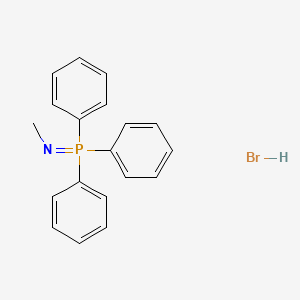

N-(triphenylphosphoranylidene)methanamine hydrobromide

Description

N-(triphenylphosphoranylidene)methanamine hydrobromide is an iminophosphorane salt characterized by a phosphorus-nitrogen (P=N) bond stabilized by resonance with three phenyl groups and a hydrobromide counterion. Its molecular formula is C₁₉H₁₈NPHBr (calculated molecular weight: ~388.24 g/mol). Structurally, it consists of a methanamine backbone conjugated to a triphenylphosphoranylidene group, forming a zwitterionic ylide structure protonated by hydrobromic acid.

Iminophosphoranes like this compound are pivotal in organic synthesis, particularly in Wittig-type reactions for olefination and as ligands in coordination chemistry . The hydrobromide salt enhances solubility in polar solvents, facilitating its use in nucleophilic substitutions or as a precursor for phosphorus-containing polymers.

Properties

IUPAC Name |

methylimino(triphenyl)-λ5-phosphane;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18NP.BrH/c1-20-21(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZMTDFLBPMYIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrNP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(triphenylphosphoranylidene)methanamine hydrobromide typically involves the reaction of triphenylphosphine with a suitable methanamine derivative under controlled conditions. One common method involves the use of a Grignard reagent to form the triphenylphosphoranylidene intermediate, which is then reacted with methanamine to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(triphenylphosphoranylidene)methanamine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to yield different phosphine derivatives.

Substitution: The triphenylphosphoranylidene group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phosphoranylidene compounds .

Scientific Research Applications

Chemistry: N-(triphenylphosphoranylidene)methanamine hydrobromide is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also employed in the synthesis of heterocyclic compounds and as a catalyst in various chemical reactions .

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-(triphenylphosphoranylidene)methanamine hydrobromide involves its interaction with various molecular targets. The triphenylphosphoranylidene group can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, the compound can form coordination complexes with metal ions, influencing catalytic processes and enzyme activities .

Comparison with Similar Compounds

Structural Analogues: Iminophosphoranes and Ylides

- N-(triphenylphosphoranylidene)-2-propanamine hydrobromide (CAS 85903-81-7): Molecular formula: C₂₁H₂₂NPHBr (MW: 400.29 g/mol). Structural difference: A longer alkyl chain (2-propanamine vs. Applications: Similar use in Wittig reactions but may exhibit altered regioselectivity due to chain length.

Triphenylphosphine imine (Ph₃P=NH) :

Hydrobromide Salts of Amines

Methanamine hydrobromide (CAS 6876-37-5):

N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide :

Functional Analogues: Benzimidazole and Aryl Derivatives

- N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine: Contains a benzimidazole moiety instead of a phosphorus ylide.

Data Tables

Table 1: Structural and Physical Properties

Biological Activity

N-(triphenylphosphoranylidene)methanamine hydrobromide is a compound that has garnered attention in both organic synthesis and biological research due to its unique structural properties and reactivity. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a triphenylphosphoranylidene moiety, which contributes to its nucleophilic properties. The compound is typically synthesized through the reaction of triphenylphosphine with methanamine derivatives under controlled conditions, often utilizing Grignard reagents to form the phosphoranylidene intermediate.

Enzyme Mechanisms and Biochemical Pathways

In biological research, this compound serves as a reagent to investigate enzyme mechanisms and biochemical pathways. Its ability to act as a nucleophile allows it to participate in various biochemical reactions, making it a valuable tool for studying enzyme-catalyzed processes. For example, it has been used in studies examining the catalytic mechanisms of phosphatases and kinases.

Antimicrobial Activity

Recent studies have indicated potential antimicrobial properties of compounds related to N-(triphenylphosphoranylidene)methanamine. For instance, derivatives of triphenylphosphine have shown activity against various bacterial strains, suggesting that similar phosphonium salts might possess comparable bioactivity. The exact mechanisms remain under investigation, but they may involve disruption of bacterial cell membranes or interference with metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The triphenylphosphoranylidene group can engage in nucleophilic substitution reactions with electrophiles, facilitating various biochemical transformations.

- Coordination Complex Formation : The compound can form coordination complexes with metal ions, which may influence catalytic processes and enzyme activities .

- Oxidation and Reduction Reactions : It can undergo oxidation to form phosphine oxides or reduction to yield different phosphine derivatives, further expanding its reactivity profile.

Study 1: Enzyme Inhibition

A study explored the use of this compound as an inhibitor for specific enzymes involved in metabolic pathways. The compound was found to inhibit enzyme activity in a dose-dependent manner, suggesting potential applications in drug development for metabolic disorders .

Study 2: Antibacterial Properties

Another investigation focused on the antibacterial effects of related triphenylphosphonium compounds. Results indicated that these compounds exhibited significant inhibitory effects against Gram-positive bacteria, highlighting their potential as antimicrobial agents. The study emphasized the need for further exploration into the structure-activity relationship (SAR) of these compounds .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N-(triphenylphosphoranylidene)aniline | Phosphoranylidene derivative | Moderate enzyme inhibition |

| (Phenylimino)triphenylphosphorane | Phosphonium salt | Antimicrobial activity |

| Tetraphenylphosphinimine | Phosphine derivative | Catalytic applications |

| Triphenylphosphine phenylimide | Phosphine derivative | Reactivity in organic synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.